molecular formula C27H30F5N5O5 B2519179 L-803,087 Trifluoroacetate CAS No. 1786412-46-1; 217480-26-7

L-803,087 Trifluoroacetate

Cat. No.: B2519179
CAS No.: 1786412-46-1; 217480-26-7
M. Wt: 599.559
InChI Key: IIRYZHRNVKQVGQ-BDQAORGHSA-N
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Description

L-803,087 Trifluoroacetate (CAS: 217480-26-7) is a potent and selective agonist of the somatostatin receptor subtype 4 (sst₄). It exhibits a high binding affinity with a reported Kᵢ of 0.7 nM for sst₄, demonstrating >280-fold selectivity over other somatostatin receptor subtypes (sst₁, sst₂, sst₃, sst₅) . This specificity makes it a valuable tool for studying sst₄-mediated physiological processes, such as anti-inflammatory responses and pain modulation. Preclinical studies highlight its ability to alleviate mechanical allodynia and hyperalgesia in rat models .

Scientific Research Applications

Neuropharmacological Applications

L-803,087 has been studied extensively for its effects on neuronal activity, particularly in the retina and central nervous system. Research indicates that it modulates voltage-gated ion channels, influencing potassium and calcium currents in retinal ganglion cells.

Case Study: Modulation of Ion Channels

In a study involving rat retinal ganglion cells, L-803,087 was shown to significantly enhance outward potassium currents while suppressing calcium channel currents. Specifically, it increased outward K+ currents by approximately 51% and reduced calcium influx through L-type channels by about 28% . These findings suggest that L-803,087 may play a role in neuroprotective mechanisms following ischemic events or axonal trauma.

Effects on Dopaminergic Systems

L-803,087 also exhibits parallel actions in modulating dopaminergic activity in the retina. It has been found to inhibit spike activity in dopamine amacrine cells and intrinsically photosensitive retinal ganglion cells (ipRGCs), thereby influencing retinal signaling pathways that affect visual processing .

Data Table: Effects on Retinal Cells

Cell Type Action of L-803,087 Measurement Method
Retinal Ganglion CellsIncreased K+ currents; decreased Ca2+ currentsWhole cell patch-clamp
Dopamine Amacrine CellsInhibition of spike activityElectrophysiological recordings
Intrinsically Photosensitive RGCsModulation of light responsesImmunohistochemical analysis

Potential Therapeutic Uses

The modulation of somatostatin receptors by L-803,087 opens avenues for therapeutic applications in treating various disorders linked to sst4 receptor activity.

Neurological Disorders

Research suggests that L-803,087 may be beneficial in treating neurological disorders such as epilepsy and neurodegenerative diseases like Alzheimer's and Parkinson's disease. By regulating neurotransmitter release and neuronal excitability through sst4 receptor activation, it could help alleviate symptoms associated with these conditions .

Tumor Treatment

The compound has potential applications in oncology as well. It may be effective against proliferative disorders such as acromegaly and certain cancers (e.g., melanoma and prostate cancer) due to its ability to influence hormone secretion and cell proliferation pathways .

Mechanistic Insights

L-803,087's mechanism of action involves the modulation of intracellular signaling pathways associated with the sst4 receptor. This includes:

  • Calcium Signaling : By reducing calcium influx, it may decrease excitotoxicity in neurons.
  • MAPK Pathway Regulation : It influences gene expression related to neuronal growth and hormone regulation through MAPK signaling pathways .

Q & A

Basic Research Questions

Q. What experimental approaches are used to validate the selectivity of L-803,087 Trifluoroacetate for somatostatin receptor subtype 4 (sst₄)?

  • Methodological Answer: Competitive binding assays with radiolabeled ligands (e.g., ¹²⁵I-somatostatin) are performed across all five somatostatin receptor subtypes (sst₁–sst₅). Selectivity is quantified using inhibitory constant (Ki) values, where L-803,087 exhibits a Ki of 0.7 nM for sst₄ and >280-fold selectivity over other subtypes . Parallel functional assays (e.g., cAMP inhibition) in transfected cell lines further confirm subtype specificity.

Q. How should researchers optimize dosing protocols for in vivo studies using this compound in inflammatory pain models?

  • Methodological Answer: Preclinical studies in rat carrageenan-induced inflammation models recommend intraperitoneal administration at 1–5 mg/kg. Dose-response curves should be generated to assess mechanical allodynia (e.g., von Frey filaments) and thermal hyperalgesia (e.g., Hargreaves test). Include vehicle controls (e.g., saline with 0.1% trifluoroacetic acid) to account for solvent effects .

Q. What analytical techniques are suitable for quantifying this compound stability in aqueous solutions?

  • Methodological Answer: Use reversed-phase HPLC with UV detection (λ = 220–280 nm) or LC-MS/MS for high sensitivity. Monitor degradation products (e.g., free trifluoroacetate) under varying pH (4–8) and temperature (4°C–37°C) conditions. Stability studies should include timepoints up to 72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in functional efficacy data between recombinant sst₄ systems and native tissue models?

  • Methodological Answer: Discrepancies may arise from differences in receptor coupling (e.g., G-protein vs. β-arrestin pathways). Employ bioluminescence resonance energy transfer (BRET) assays to compare signaling pathways in HEK293 cells expressing sst₄ versus primary dorsal root ganglion (DRG) neurons. Cross-validate with knockout models to confirm target specificity .

Q. What strategies mitigate interference from trifluoroacetate counterions in electrophysiological studies?

  • Methodological Answer: Replace trifluoroacetate with biocompatible anions (e.g., acetate or chloride) via ion-exchange chromatography. Validate purity using nuclear magnetic resonance (NMR; ¹⁹F signal absence at ~-75 ppm) and ensure bioequivalence in receptor-binding assays .

Q. How should researchers design experiments to assess off-target effects of this compound in complex biological systems?

  • Methodological Answer: Utilize high-throughput screening panels (e.g., Eurofins CEREP Psychoactive Drug Screen) covering 168 GPCRs, ion channels, and transporters. Pair with transcriptomic profiling (RNA-seq) of treated tissues to identify dysregulated pathways unrelated to sst₄ .

Q. Specialized Technical Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Use ANSI-approved chemical splash goggles and nitrile gloves. For volumes >500 mL, add a face shield and chemical-resistant apron. Conduct all procedures in a fume hood to avoid inhalation of trifluoroacetate vapors, which require respiratory protection if hood use is impractical .

Q. How can researchers address batch-to-batch variability in this compound for reproducible in vitro assays?

  • Methodological Answer: Source HPLC-grade material (>98% purity) with certificates of analysis (CoA) quantifying residual solvents (e.g., acetonitrile) via gas chromatography. Pre-test each batch in a standardized cAMP inhibition assay using sst₄-expressing CHO cells .

Q. Data Interpretation and Validation

Q. What statistical methods are recommended for analyzing dose-dependent antinociceptive effects of this compound?

  • Methodological Answer: Apply nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters). Use two-way ANOVA with Tukey’s post hoc test for time-course data. Report ED₅₀ values with 95% confidence intervals .

Q. How should researchers validate target engagement in vivo after systemic administration of this compound?

  • Methodological Answer: Perform receptor autoradiography on spinal cord sections using ¹²⁵I-CYN-154806 (sst₄ antagonist). Compare binding density in treated vs. untreated animals. Complement with immunohistochemistry for sst₄ colocalization with neuronal markers (e.g., NeuN) .

Comparison with Similar Compounds

Selectivity and Potency Against sst₄-Targeting Agents

J-2156 TFA (CAS: 2387505-73-7) is another sst₄ agonist but with superior potency. It shows IC₅₀ values of 0.05 nM (human sst₄) and 0.07 nM (rat sst₄), surpassing L-803,087 in binding efficiency . However, L-803,087 retains advantages in subtype selectivity, as J-2156’s cross-reactivity with other receptors remains uncharacterized in the available literature.

L-817,818 , though structurally distinct, is a somatostatin receptor agonist but lacks subtype specificity. It is marketed at a higher price (\$4,154.19/10 mg ) compared to L-803,087 (\$320/10 mg ), suggesting differences in synthesis complexity or demand .

Compound Target Binding Affinity (Kᵢ/IC₅₀) Selectivity (vs. Other Subtypes) Price (10 mg)
L-803,087 Trifluoroacetate sst₄ 0.7 nM (Kᵢ) >280-fold \$320
J-2156 TFA sst₄ 0.05–0.07 nM (IC₅₀) Not reported Not listed
L-817,818 Pan-somatostatin Not reported Low \$4,154.19

Functional Contrast with Non-sst₄ Agonists

  • Seglitide : Targets sst₂ and sst₅ receptors, commonly used in treating acromegaly and neuroendocrine tumors. Unlike L-803,087, its mechanism involves inhibiting growth hormone secretion, reflecting divergent therapeutic applications .
  • Devazepide (CCK inhibitor) and L-152,804 (NPY5-R antagonist): These compounds act on unrelated receptor systems (cholecystokinin and neuropeptide Y, respectively), emphasizing L-803,087’s niche in somatostatin signaling .

Key Research Findings

  • Anti-Inflammatory Effects : L-803,087 alleviates mechanical pain in rats, comparable to J-2156 TFA but with better-characterized subtype specificity .
  • Cost-Effectiveness : At \$320/10 mg , L-803,087 is more accessible than pan-agonists like L-817,818, making it preferable for targeted studies .
  • Knowledge Gaps: Safety profiles and long-term toxicity data for L-803,087 are absent in the reviewed literature, unlike established agents like Octreotide acetate .

Properties

IUPAC Name

methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29F2N5O3.C2HF3O2/c1-35-24(34)20(10-6-12-30-25(28)29)31-21(33)11-5-9-17-18-13-16(26)14-19(27)23(18)32-22(17)15-7-3-2-4-8-15;3-2(4,5)1(6)7/h2-4,7-8,13-14,20,32H,5-6,9-12H2,1H3,(H,31,33)(H4,28,29,30);(H,6,7)/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRYZHRNVKQVGQ-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F5N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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